
6-Amino-5-hydroxy-3,3-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-hydroxy-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Scientific Research Applications
6-Amino-5-hydroxy-3,3-dimethylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve function . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,3-dimethylindolin-2-one: Similar in structure but lacks the hydroxyl group.
5-Amino-3,3-dimethylindolin-2-one: Similar but with the amino group at a different position.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-amino-5-hydroxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)5-3-8(13)6(11)4-7(5)12-9(10)14/h3-4,13H,11H2,1-2H3,(H,12,14) |
InChI Key |
VZHFITNSYTUPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2NC1=O)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
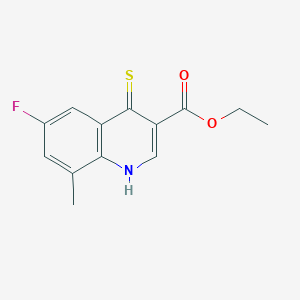
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)

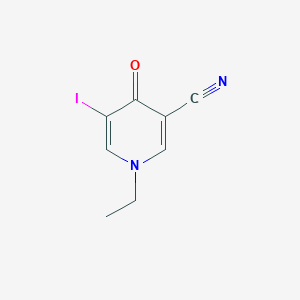
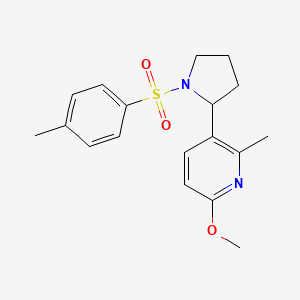
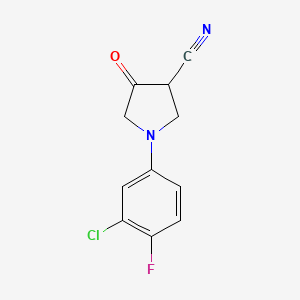
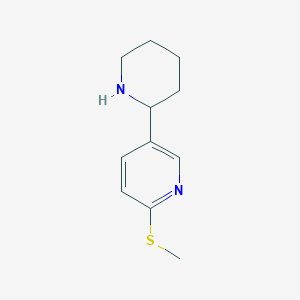
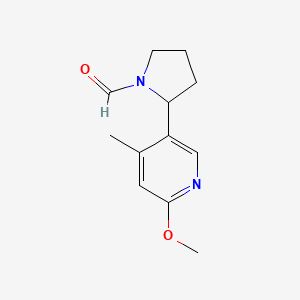
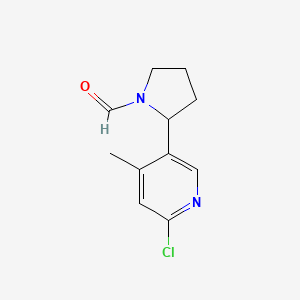
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)
![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)

